Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
CAS No.: 946384-56-1
Cat. No.: VC4793791
Molecular Formula: C20H18ClNO4S2
Molecular Weight: 435.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946384-56-1 |
|---|---|
| Molecular Formula | C20H18ClNO4S2 |
| Molecular Weight | 435.94 |
| IUPAC Name | methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C20H18ClNO4S2/c1-12-4-7-14(8-5-12)16-11-27-18(20(23)26-3)19(16)28(24,25)22-15-9-6-13(2)17(21)10-15/h4-11,22H,1-3H3 |
| Standard InChI Key | BVNQBNRALMVPQK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3)C)Cl)C(=O)OC |
Introduction
Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene derivatives family. It features a thiophene core substituted with sulfamoyl and carboxylate functional groups, along with chlorinated and methylated aromatic rings. This compound is of interest for its potential applications in medicinal chemistry, particularly as a scaffold for drug discovery.
Structural Overview
The molecular structure of this compound includes:
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Thiophene Core: A five-membered sulfur-containing aromatic ring.
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Sulfamoyl Group: Attached to the thiophene at the 3-position, linked to a chlorinated methylphenyl group.
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Carboxylate Ester: Located at the 2-position of the thiophene ring.
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Aromatic Substituents: A methylphenyl group at the 4-position.
The molecular formula is , and it has a moderate molecular weight, making it suitable for pharmacokinetic studies.
Synthesis Pathway
The synthesis of this compound typically involves:
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Preparation of Thiophene Derivatives: Starting from thiophene-2-carboxylic acid or its esters, functionalization at specific positions is achieved through electrophilic substitution or coupling reactions.
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Introduction of Sulfamoyl Group: Sulfamoylation is carried out using sulfonamide derivatives under basic or acidic conditions.
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Substitution with Aromatic Groups: Aromatic substituents are added via Friedel-Crafts acylation or nucleophilic substitution reactions.
The precise reaction conditions, including catalysts and solvents, are optimized to ensure high yields and purity.
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